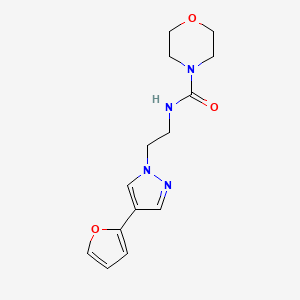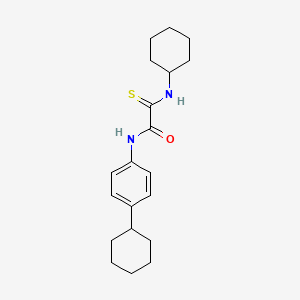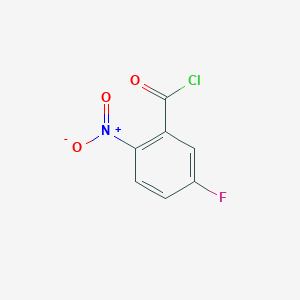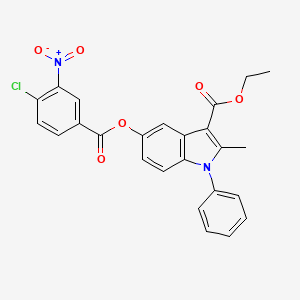
(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride, also known as S 24795, is a potent and selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic system of the brain, which is involved in reward, motivation, and addiction. S 24795 has been studied extensively for its potential therapeutic applications in treating addiction, depression, and other psychiatric disorders.
Mecanismo De Acción
S 24795 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the dopamine D3 receptor, S 24795 reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior. S 24795 may also have antidepressant effects by modulating the activity of the mesolimbic dopamine system.
Biochemical and Physiological Effects:
S 24795 has been shown to have a number of biochemical and physiological effects in animal models. In addition to reducing drug-seeking behavior and having antidepressant effects, S 24795 has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward, motivation, and addiction. S 24795 may also have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S 24795 has several advantages for use in lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which allows for precise manipulation of this receptor subtype. S 24795 is also relatively stable and easy to synthesize, which makes it a convenient tool for use in lab experiments. However, there are also some limitations to the use of S 24795 in lab experiments. It may have off-target effects on other neurotransmitter systems, and its effects may vary depending on the animal model or experimental paradigm used.
Direcciones Futuras
There are several future directions for research on S 24795. One area of interest is the potential therapeutic applications of S 24795 in treating addiction, depression, and other psychiatric disorders. Clinical trials will be needed to determine the safety and efficacy of S 24795 in humans. Another area of interest is the development of new and more selective dopamine D3 receptor antagonists, which may have improved therapeutic potential compared to S 24795. Finally, further research is needed to better understand the mechanisms of action of S 24795 and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of S 24795 involves several steps, starting from the reaction of pyrrolidine with pyridine-2-sulfonyl chloride to form (3-pyrrolidin-1-yl)pyridine-2-sulfonamide. This intermediate is then reacted with (S)-2-chloropropionic acid to form the final product, S 24795 hydrochloride. The synthesis of S 24795 has been optimized to improve yield and purity, and the final product is typically obtained as a white crystalline powder.
Aplicaciones Científicas De Investigación
S 24795 has been extensively studied for its potential therapeutic applications in treating addiction, depression, and other psychiatric disorders. In preclinical studies, S 24795 has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. S 24795 has also been shown to have antidepressant effects in animal models of depression, and may have potential as a treatment for other psychiatric disorders such as schizophrenia.
Propiedades
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]pyridine-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-5-11-9)12-8-4-6-10-7-8;/h1-3,5,8,10,12H,4,6-7H2;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXHMVQWDGSQSE-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocyclohexyl)-2-[2-[5-(methoxymethyl)furan-2-yl]pyrrolidin-1-yl]propanamide](/img/structure/B2741592.png)



![2-(Benzo[d]isoxazol-3-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2741598.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2741600.png)
![2-Amino-2-[3-(4-methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2741601.png)

![3-(3-bromo-4-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2741608.png)


![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(2-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2741611.png)

